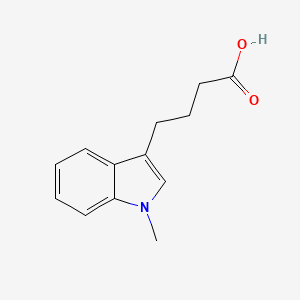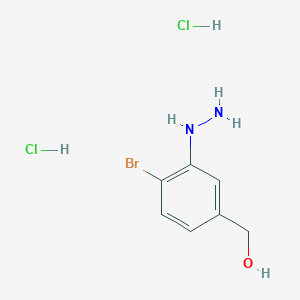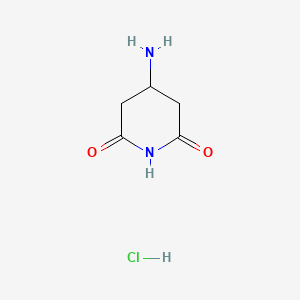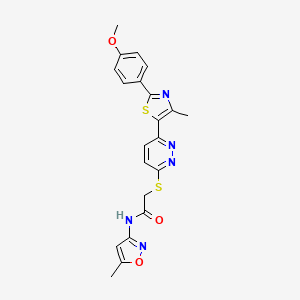![molecular formula C8H10F3NO4 B2934129 1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-2-carboxylic acid CAS No. 1309020-00-5](/img/structure/B2934129.png)
1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-2-carboxylic acid” is a compound with the molecular weight of 241.17 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The InChI code for “1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-2-carboxylic acid” is 1S/C8H10F3NO4/c9-8(10,11)4-16-7(15)12-3-1-2-5(12)6(13)14/h5H,1-4H2,(H,13,14) . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving “1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-2-carboxylic acid” are not available, pyrrolidine derivatives are known to undergo a variety of chemical reactions . For example, they can be synthesized from primary amines with diols .Physical And Chemical Properties Analysis
“1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-2-carboxylic acid” is an oil at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved sources.Applications De Recherche Scientifique
Environmental Persistence and Bioaccumulation
Perfluorinated acids, including perfluorinated carboxylates (PFCAs), show environmental persistence and have been detected in various wildlife, raising concerns about their bioaccumulation potential. The bioaccumulation of perfluorinated acids is directly related to the length of their fluorinated carbon chain, with PFCAs having lower bioaccumulation potential than perfluorinated sulfonates (PFASs) of the same chain length. Research indicates that PFCAs with seven or fewer fluorinated carbons are not considered bioaccumulative according to regulatory criteria, highlighting a need for further research on PFCAs with longer chains (Conder et al., 2008).
Developmental Toxicity of Perfluoroalkyl Acids
Perfluoroalkyl acids like perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA) are used in numerous industrial and consumer products. Recent studies have shown their widespread prevalence in humans, leading to increased scrutiny from public and regulatory agencies. Research suggests a need for further investigation into the developmental toxicity of these compounds, with a focus on understanding the hazards they may pose (Lau et al., 2004).
Microbial Degradation and Treatment Methods
Studies on the microbial degradation of polyfluoroalkyl chemicals highlight the environmental fate and effects of these precursors to perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs). Understanding the biodegradability of these compounds is crucial for evaluating their environmental impact and for developing effective treatment methods. The review suggests a gap in knowledge regarding the direct detection of precursor chemicals in environmental samples and emphasizes the importance of laboratory investigations (Liu & Mejia Avendaño, 2013).
Novel Treatment Technologies
Exploration of novel treatment technologies for perfluorinated compounds, including PFOS and PFOA, is critical due to their widespread distribution and persistence in aquatic environments. Innovative technologies such as sonochemistry, bioremediation, and photolysis are being tested for their effectiveness in removing these compounds from water, offering promising avenues for addressing environmental contamination (Kucharzyk et al., 2017).
Orientations Futures
The future directions for “1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-2-carboxylic acid” and similar compounds involve further exploration of their biological activity and potential applications in drug discovery . The design of new pyrrolidine compounds with different biological profiles is a promising area of research .
Propriétés
IUPAC Name |
1-(2,2,2-trifluoroethoxycarbonyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NO4/c9-8(10,11)4-16-7(15)12-3-1-2-5(12)6(13)14/h5H,1-4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFAZZGZAOLUNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-chloro-5-fluorophenyl)acetamide](/img/structure/B2934047.png)
![N,N-diethyl-2-{2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2934048.png)

![5-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2934054.png)
![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-ol;dihydrochloride](/img/structure/B2934055.png)

![N-{2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]ethyl}acetamide](/img/structure/B2934058.png)
![2-chloro-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]acetamide](/img/structure/B2934059.png)

![4-[butyl(methyl)sulfamoyl]-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2934064.png)
![N-(2,4-difluorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2934066.png)


